molecular formula C15H16F3N7O B10929487 N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10929487
M. Wt: 367.33 g/mol
InChI Key: OBDBUSYKBBYVDU-UHFFFAOYSA-N
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Description

N~2~-{2-METHYL-3-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound featuring a triazolopyrimidine core with a pyrazole substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{2-METHYL-3-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps:

Industrial Production Methods

Industrial production typically involves optimizing these steps to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Zinc amalgam, hydrochloric acid.

    Substitution: Nitric acid, sulfuric acid.

Major Products

The major products depend on the specific reactions but typically include various substituted triazolopyrimidines and pyrazoles.

Scientific Research Applications

N~2~-{2-METHYL-3-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has diverse applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{2-METHYL-3-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its triazolopyrimidine core, which imparts unique chemical and biological properties, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C15H16F3N7O

Molecular Weight

367.33 g/mol

IUPAC Name

N-[2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H16F3N7O/c1-9(8-25-11(15(16,17)18)6-10(2)22-25)7-20-13(26)12-21-14-19-4-3-5-24(14)23-12/h3-6,9H,7-8H2,1-2H3,(H,20,26)

InChI Key

OBDBUSYKBBYVDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)CC(C)CNC(=O)C2=NN3C=CC=NC3=N2

Origin of Product

United States

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